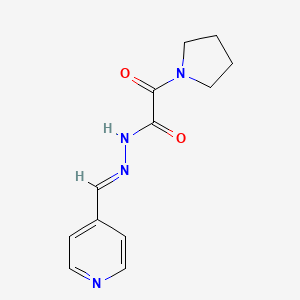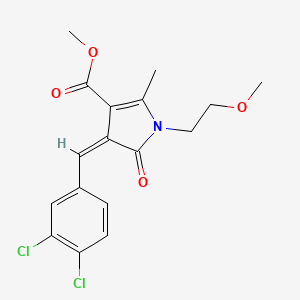![molecular formula C17H14N4OS B3879730 N-phenyl-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3879730.png)
N-phenyl-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea
Vue d'ensemble
Description
N-phenyl-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the thiadiazole family and has been found to have potential applications in various fields such as medicine, agriculture, and material science.
Applications De Recherche Scientifique
Cytokinin Activity
“N-phenyl-N’-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea” is a type of phenylurea derivative that exhibits cytokinin activity . Cytokinins are a class of plant growth substances that promote cell division in plant roots and shoots. They are involved in various processes, including cell growth and differentiation, delay of aging, and nutrient mobilization .
Plant Growth Regulation
Phenylurea derivatives, including “N-phenyl-N’-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea”, have been used in plant growth regulation . They can stimulate the growth of fruits, such as kiwi , and influence the productivity of other plants .
Callus Induction
“N-phenyl-N’-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea” has been used to induce callus formation in plants . Callus is a mass of unorganized plant cells that can be induced from plant tissues and can differentiate into whole plants under appropriate conditions .
Embryogenic Callus Differentiation
This compound has been found to increase cytokinin biosynthesis in embryogenic callus . This process is crucial for plant tissue culture and regeneration .
Hormone Content Alteration
Research has shown that the use of “N-phenyl-N’-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea” can alter the content of endogenous hormones in plants . For instance, it can increase the content of indole-3-acetic acid, abscisic acid, and trans-zeatin riboside .
Gene Expression Analysis
“N-phenyl-N’-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea” has been used in differential gene expression analysis . This can provide insights into the molecular mechanisms underlying plant growth and development .
Mécanisme D'action
Target of Action
The primary target of N-phenyl-N’-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea (hereafter referred to as the compound) is Cytokinin Oxidase/Dehydrogenase (CKX) . CKX is an enzyme that catalyzes the degradation of cytokinins, a class of plant hormones that regulate a wide range of essential processes in plants .
Mode of Action
The compound acts as an inhibitor of CKX . By inhibiting CKX, the compound increases the lifetime of cytokinins and their effects in plants . This is because CKX is responsible for the degradation of cytokinins, so inhibiting CKX leads to an increase in cytokinin levels .
Biochemical Pathways
The compound affects the cytokinin degradation pathway. By inhibiting CKX, the compound prevents the breakdown of cytokinins, leading to an increase in cytokinin levels . This can affect various downstream processes that are regulated by cytokinins, including cell division, shoot and root development, seed and fruit development, germination, senescence, and response to environmental stresses .
Result of Action
The inhibition of CKX by the compound leads to an increase in the lifetime of cytokinins and their effects in plants . This can result in various molecular and cellular effects, such as enhanced cell division, improved shoot and root development, increased seed and fruit development, enhanced germination, delayed senescence, and altered responses to environmental stresses .
Propriétés
IUPAC Name |
1-phenyl-3-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c22-16(18-14-9-5-2-6-10-14)19-17-21-20-15(23-17)12-11-13-7-3-1-4-8-13/h1-12H,(H2,18,19,21,22)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURFELYUILOBLB-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-phenylethyl)-4-[1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]piperidine](/img/structure/B3879656.png)
![N-(4-phenyl-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}-1,3-butadien-1-yl)benzamide](/img/structure/B3879668.png)
![4'-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3879673.png)
![2-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3879680.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879686.png)
![5-amino-3-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3879688.png)


![ethyl 5-(1,3-benzodioxol-5-yl)-2-[2-(benzyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879706.png)
![2-amino-7,7-dimethyl-5'-nitro-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B3879707.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B3879721.png)
![ethyl 2-{2-[(2-chlorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879735.png)
![ethyl 2-[2-(benzyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879738.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[4-(benzyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879745.png)